molecular formula C26H22N4O3S2 B6511680 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 932475-72-4

2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B6511680
CAS No.: 932475-72-4
M. Wt: 502.6 g/mol
InChI Key: WRDSMSXDEDTCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({9-benzyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide features a complex tricyclic scaffold incorporating a sulfur-containing heterocycle (8λ⁶-thia system) and a benzyl substituent. The acetamide moiety is linked via a sulfanyl group to the tricyclic core, with a 3-methylphenyl group at the terminal position.

Properties

IUPAC Name

2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S2/c1-18-8-7-11-20(14-18)28-24(31)17-34-26-27-15-23-25(29-26)21-12-5-6-13-22(21)30(35(23,32)33)16-19-9-3-2-4-10-19/h2-15H,16-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDSMSXDEDTCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations in the Phenylacetamide Series

A closely related analog, N-(3-chloro-4-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS: 895102-81-5), replaces the 3-methylphenyl group with a 3-chloro-4-methoxyphenyl moiety and substitutes the benzyl group with a methyl group on the tricyclic core. These modifications likely alter lipophilicity (LogP) and electronic properties, impacting solubility and target binding. For example:

Property Target Compound (3-methylphenyl) CAS 895102-81-5 (3-chloro-4-methoxyphenyl)
Substituent polarity Moderate (methyl group) High (chloro, methoxy groups)
Predicted LogP ~3.2 (estimated) ~3.8 (estimated)
Synthetic accessibility Complex (benzyl group) Moderate (methyl group)

The chloro-methoxy substitution may enhance binding to hydrophobic enzyme pockets, while the methyl group on the tricyclic core in CAS 895102-81-5 simplifies synthesis but reduces steric bulk compared to the benzyl group in the target compound .

Core Structure Analog: Spirocyclic Benzothiazole Derivatives

Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share a spirocyclic architecture but replace the thia-triazatricyclo system with a benzothiazole-oxazepine hybrid. Key differences include:

  • Core rigidity : The tricyclic thia-triaza system in the target compound imposes greater conformational restraint than the spirocyclic scaffold.
  • Functional groups : The benzothiazole moiety in ’s compounds may confer fluorescence or metal-binding properties absent in the target compound.

Functional Group Analog: Thiazolidine-Acetamide Hybrids

Synthetic derivatives such as 2-(benzimidazole)-N-(2-(4-substitutedphenyl)-2-methyl-4-oxothiazolidin-3-yl)acetamide () feature acetamide linkages but incorporate thiazolidinone rings instead of the tricyclic core. These compounds exhibit:

  • Enhanced hydrogen-bonding capacity via the thiazolidinone carbonyl.
  • Simpler synthesis routes (e.g., Schiff base condensation with thioglycolic acid).
  • Diverse bioactivity : Reported applications include antimicrobial and anti-inflammatory effects, contrasting with the target compound’s underexplored but hypothesized epigenetic modulation .

Pharmacokinetic and Mechanistic Insights

While direct data on the target compound are scarce, similarity indexing methods (e.g., Tanimoto coefficient analysis) used in HDAC inhibitor studies () provide a framework for comparison. For example:

  • Aglaithioduline , a phytocompound with ~70% similarity to SAHA, shares comparable molecular weight (MW: ~350 g/mol) and LogP (~3.0) with the target compound (estimated MW: ~520 g/mol, LogP: ~3.2).
  • SAHA analogs typically require a zinc-binding group (e.g., hydroxamate) for HDAC inhibition, which is absent in the target compound. However, its sulfanyl-acetamide group may interact with catalytic residues via alternative mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.